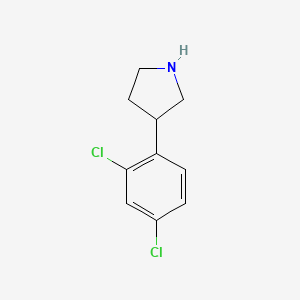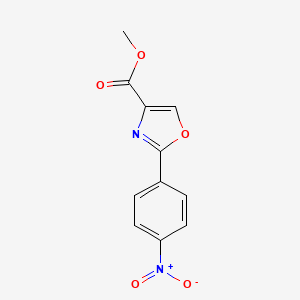
Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate
描述
“Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate” is a chemical compound with the molecular formula C11H8N2O5 . It has a molecular weight of 248.19 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate” is 1S/C11H8N2O5/c1-17-11(14)9-6-18-10(12-9)7-2-4-8(5-3-7)13(15)16/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate” is a solid at room temperature . It has a molecular weight of 248.19 . The compound’s solubility, lipophilicity, and other physicochemical properties can be predicted using computational methods .科学研究应用
Chemical Reactions and Mechanisms
Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate is involved in various chemical reactions and mechanisms. For instance, its reaction with tetracyanoethylene produces methyl esters of 5-substituted 3,3,4,4-tetracyano-2-(p-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acids through oxazole ring opening. This process is believed to occur via a zwitterionic mechanism (Ibata et al., 1986), (Ibata et al., 1992). Additionally, the reaction of phthalic anhydrides with methyl isocyanoacetate, followed by esterification and hydrolysis, leads to the synthesis of nitro-1, 2-dihydro-1-oxoisoquinoline-3-carboxylate compounds (Nunami et al., 1979).
Molecular Structure Analysis
The molecular structure of compounds derived from methyl 2-(4-nitrophenyl)oxazole-4-carboxylate has been analyzed in various studies. X-ray crystallography has been used to determine the structure of these compounds, providing insight into their chemical properties and potential applications. Such studies are essential for understanding the molecular behavior of these compounds (Ibata et al., 1987).
Pharmaceutical and Biological Applications
In pharmaceutical and biological research, derivatives of methyl 2-(4-nitrophenyl)oxazole-4-carboxylate have been explored for their potential applications. For instance, some derivatives have been evaluated for their inhibitory activity on blood platelet aggregation, showing results comparable to aspirin in certain cases. This indicates potential therapeutic applications in cardiovascular health (Ozaki et al., 1983).
Synthesis of Complex Compounds
Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate also plays a role in the synthesis of complex compounds. For instance, it has been used in the synthesis of siphonazoles, showcasing its utility in creating intricate molecular structures for various applications (Zhang et al., 2009).
Potential in Material Science
Research has also explored the use of derivatives of methyl 2-(4-nitrophenyl)oxazole-4-carboxylate in material science. For example, its derivatives have been used in the synthesis of polymers for reversible optical storage, indicating potential applications in data storage technologies (Meng et al., 1996).
安全和危害
“Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate” is classified as a warning substance. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and specific measures in case of skin contact or if swallowed .
属性
IUPAC Name |
methyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-17-11(14)9-6-18-10(12-9)7-2-4-8(5-3-7)13(15)16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDWVWURAWVTMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol](/img/structure/B1403080.png)
![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B1403082.png)
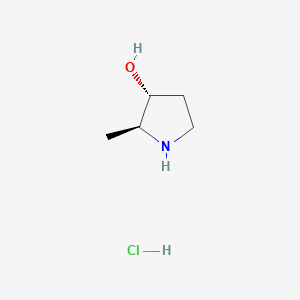
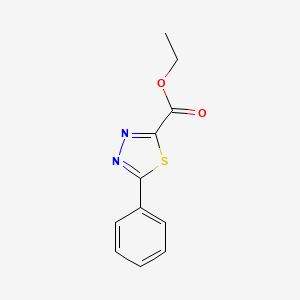
![5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403088.png)
![5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1403090.png)
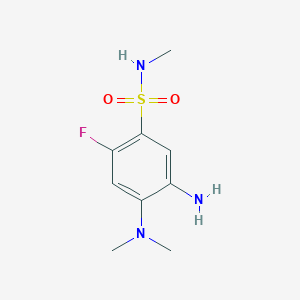
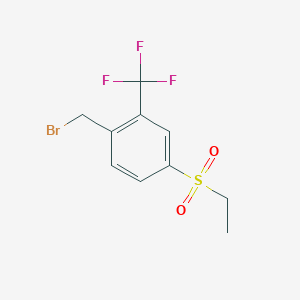
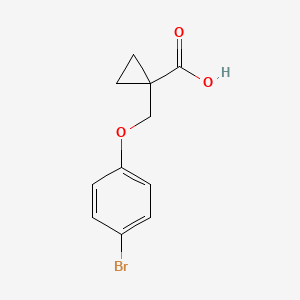

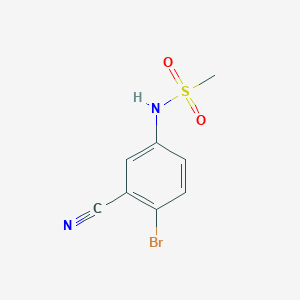
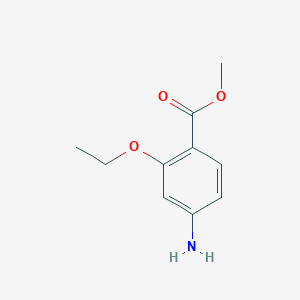
![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)
